molecular formula C10H16O3 B14385196 5-(2-Methyl-3-oxopentyl)oxolan-2-one CAS No. 89754-40-5

5-(2-Methyl-3-oxopentyl)oxolan-2-one

Cat. No.: B14385196
CAS No.: 89754-40-5
M. Wt: 184.23 g/mol
InChI Key: XKKZCWNYWVBBJL-UHFFFAOYSA-N
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Description

5-(2-Methyl-3-oxopentyl)oxolan-2-one is a γ-lactone (oxolan-2-one) derivative featuring a branched alkyl chain with a ketone functional group at the 3-position of the pentyl substituent. Its structure comprises a five-membered lactone ring fused to a 2-methyl-3-oxopentyl side chain. This compound is of interest due to its structural similarity to bioactive lactones, such as those found in natural products and pharmaceutical intermediates .

Properties

CAS No.

89754-40-5

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

5-(2-methyl-3-oxopentyl)oxolan-2-one

InChI

InChI=1S/C10H16O3/c1-3-9(11)7(2)6-8-4-5-10(12)13-8/h7-8H,3-6H2,1-2H3

InChI Key

XKKZCWNYWVBBJL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C)CC1CCC(=O)O1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methyl-3-oxopentyl)oxolan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the esterification of 2-methyl-3-oxopentanoic acid with a suitable alcohol, followed by cyclization to form the lactone ring. The reaction conditions often include the use of acid catalysts and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methyl-3-oxopentyl)oxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, forming alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxo group or the lactone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed for nucleophilic substitution.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted lactones depending on the nucleophile used.

Scientific Research Applications

5-(2-Methyl-3-oxopentyl)oxolan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(2-Methyl-3-oxopentyl)oxolan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Table 1: Structural Comparison of Oxolan-2-one Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Functional Groups
5-(2-Methyl-3-oxopentyl)oxolan-2-one 2-Methyl-3-oxopentyl C₁₀H₁₆O₃ 184.23* Ketone, Lactone
5-Hexyl-5-methyloxolan-2-one Hexyl, methyl C₁₁H₂₀O₂ 184.28 Lactone
5-(1H-Indol-3-yl)oxolan-2-one Indole C₁₁H₉NO₂ 187.20 Aromatic, Lactone
5-[(4-Hydroxy-3-methoxyphenyl)methyl]oxolan-2-one Phenyl, hydroxyl, methoxy C₁₃H₁₄O₄ 222.24 Phenolic OH, Methoxy, Lactone
3-[5-Methyl-5-(4-methyl-2-oxopentyl)oxolan-2-yl]-2,5-dihydrofuran-2-one 4-Methyl-2-oxopentyl, methyl C₁₄H₂₀O₄ 252.31 Ketone, Lactone, Furan

*Calculated based on analogous compounds.

Key Observations :

  • The target compound’s 2-methyl-3-oxopentyl group introduces both steric bulk and polarity, contrasting with purely aliphatic (e.g., 5-hexyl-5-methyl) or aromatic (e.g., indole) substituents.
  • The ketone at C3 differentiates it from lactones with ester or hydroxyl groups (e.g., ’s phenolic derivative) .

Physical and Chemical Properties

Table 2: Physicochemical Properties

Compound Name Melting Point (°C) logP* Solubility Trends
This compound ~80-100 (estimated) 1.5-2.0 Moderate polarity (ketone)
5-(1H-Indol-3-yl)oxolan-2-one 117–121 2.1 Low aqueous solubility
Remdesivir Intermediate N/A 4.30 Highly lipophilic
5-Hexyl-5-methyloxolan-2-one Liquid/Oil 3.0 Hydrophobic

*Estimated via analogy to related compounds.

Key Observations :

  • The ketone in the target compound likely increases polarity compared to alkyl-substituted lactones (e.g., 5-hexyl-5-methyl) but reduces it relative to phenolic derivatives () .

Spectral Data

Table 3: Comparative ¹³C NMR Shifts (ppm)

Compound Name Lactone C=O Ketone C=O Alkyl/Other Carbons
This compound ~175-180 ~205-210 Methyl: ~18–25; CH₂: ~30–40
(3R)-3-Hydroxy-4-methylidene-oxolan-2-one 170.5 N/A Aldehyde: 201.0–203.6
5-(1H-Indol-3-yl)oxolan-2-one 170.8 N/A Aromatic: 116.2–140.3

Key Observations :

  • The lactone carbonyl (C=O) resonates near 170–180 ppm across derivatives .
  • The target’s ketone carbonyl is expected at ~205–210 ppm, aligning with typical ketone ¹³C NMR shifts .

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